Technical Profile: N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate
Technical Profile: N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate
Executive Summary
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1) is the p-toluenesulfonic acid (tosylate) salt of the secondary amine N-methylhex-5-en-1-amine.[1] In the field of organometallic chemistry and drug discovery, this compound serves as a critical benchmark substrate . It is extensively used to evaluate the catalytic activity and enantioselectivity of new metal complexes (e.g., Rare Earth, Group 4, and Palladium catalysts) in intramolecular hydroamination reactions.
While the free amine (CAS: 55863-02-0) is a volatile liquid prone to oxidation, the tosylate salt provides a crystalline, non-volatile, and stoichiometrically precise form for storage and handling. Upon neutralization, it releases the free amine, which undergoes cyclization to form 1,2-dimethylpyrrolidine , a core scaffold in numerous alkaloid natural products and pharmaceutical agents.
Physicochemical Specifications
The following data consolidates the structural and physical properties of the salt and its parent amine.
| Property | Specification |
| Chemical Name | N-methylhex-5-en-1-amine 4-methylbenzenesulfonate |
| Synonyms | N-Methyl-5-hexenylamine tosylate; (Hex-5-en-1-yl)(methyl)ammonium tosylate |
| CAS Number (Salt) | 1108656-90-1 |
| CAS Number (Free Amine) | 55863-02-0 |
| Molecular Formula | C₁₄H₂₃NO₃S (C₇H₁₅N[1][2][3] · C₇H₈O₃S) |
| Molecular Weight | 285.40 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, CHCl₃; Sparingly soluble in Et₂O, Hexanes |
| Stability | Hygroscopic; Store under inert atmosphere (Ar/N₂) at -20°C |
Synthesis & Preparation Workflow
The preparation of this compound is a two-stage process designed to maximize purity and stability.[4] The direct alkylation of methylamine is controlled to prevent over-alkylation (quaternary salt formation).
Stage 1: Synthesis of Free Amine (N-methylhex-5-en-1-amine)
The synthesis relies on a nucleophilic substitution between methylamine and 6-bromo-1-hexene.
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Critical Control: A large excess of methylamine (5-10 equivalents) is required to suppress the formation of the tertiary amine byproduct (N,N-bis(hex-5-enyl)methylamine).
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Purification: The free amine is isolated via fractional distillation.
Stage 2: Salt Formation (Stabilization)
The free amine is treated with anhydrous p-toluenesulfonic acid (pTsOH) to generate the salt. This step is crucial because the salt form allows for precise weighing during catalytic screening, eliminating errors associated with volatile liquid handling.
Visualization: Synthesis Pathway[4][5]
Core Application: Intramolecular Hydroamination[6]
The primary utility of N-methylhex-5-en-1-amine tosylate is as a substrate for Intramolecular Hydroamination . This reaction represents a 100% atom-economical route to nitrogen heterocycles.
Mechanism of Action
The reaction involves the addition of the N-H bond across the C=C double bond.
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Substrate Activation: The tosylate salt is neutralized in situ (using base like n-BuLi or KN(SiMe₃)₂) to generate the free amino-alkene.
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Catalyst Binding: The metal catalyst (Ln, Zr, Ti) coordinates the nitrogen, forming a metal-amido complex.
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Olefin Insertion: The pendant alkene inserts into the Metal-Nitrogen bond. This is typically the rate-determining step (RDS) and proceeds via a chair-like transition state.
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Protonolysis: The resulting metal-alkyl species is protonated by another equivalent of substrate, releasing the cyclic product and regenerating the catalyst.
Experimental Protocol: Catalytic Screening
Objective: Synthesis of 1,2-dimethylpyrrolidine.
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Preparation: In a glovebox, weigh N-methylhex-5-en-1-amine tosylate (285 mg, 1.0 mmol) into a vial.
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Neutralization: Add dry toluene (5 mL) and a base (e.g., LiN(SiMe₃)₂, 1.05 mmol) to generate the free amine and LiOTs precipitate.
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Catalysis: Add the catalyst (e.g., Cp*2LaCH(SiMe3)2) at 2-5 mol% loading.
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Reaction: Seal and heat to 60°C. Monitor by ¹H NMR.
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Diagnostic Signal: Disappearance of terminal alkene protons (δ 5.8, 5.0 ppm) and appearance of the methine quartet (δ 2.2-2.4 ppm) in the pyrrolidine ring.
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Visualization: Catalytic Cycle
Handling, Safety, and Stability (E-E-A-T)
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Storage: The tosylate salt is hygroscopic. It must be stored in a desiccator or glovebox. Moisture absorption alters the molecular weight, leading to stoichiometry errors in catalytic runs.
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Toxicity: While the salt is stable, the in situ generated free amine is a skin irritant and potential sensitizer. Alkyl tosylates (esters) are genotoxic, but this compound is a tosylate salt (ionic), which generally carries a lower genotoxic risk than the esters. However, standard PPE (gloves, goggles) is mandatory.
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Disposal: Dispose of as nitrogen-containing organic waste.
References
-
PubChem. N-Methylhex-5-en-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]
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Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.[5] Chemical Reviews, 108(9), 3795-3892. Available at: [Link]
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Hultzsch, K. C., et al. (2023). Rare-earth metal catalysts for intramolecular hydroamination.[6] ResearchGate. Available at: [Link]
Sources
- 1. N-甲基-5-己烯-1-胺 4-甲基苯磺酸盐 | 1108656-90-1 [chemicalbook.com]
- 2. N-Methylhexylamine | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN108003037B - Synthesis process of N-methyl-5-hexene-1-amine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
